1-(4-Chloro-6-methylpyridin-2-yl)piperazine
Overview
Description
“1-(4-Chloro-6-methylpyridin-2-yl)piperazine” is a chemical compound with the linear formula C10H14ClN3 . It’s a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-6-methylpyridin-2-yl)piperazine” consists of a six-membered piperazine ring attached to a pyridine ring via a nitrogen atom .Scientific Research Applications
Luminescent Properties
- Luminescent Materials : Compounds with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, exhibit luminescent properties, making them potential candidates for pH probes and photo-induced electron transfer applications (Gan, Chen, Chang, & Tian, 2003).
Structural Analysis
- Crystal Structure Analysis : The hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one has been crystallized and analyzed, contributing to the understanding of molecular structures in chemistry (Ullah & Stoeckli-Evans, 2021).
Drug Development
- Antidiabetic Agents : Piperazine derivatives have been identified as new antidiabetic compounds. For instance, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine was found to be a potent antidiabetic agent in a rat model of diabetes (Le Bihan et al., 1999).
Anticancer Research
- Anticancer Activities : Some piperazine derivatives have shown potential as anticancer agents. For example, compounds with a 1,2,4-triazine structure bearing a piperazine moiety demonstrated promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Molecular Synthesis
- Synthesis of Dual Antihypertensive Agents : Research has been conducted on synthesizing new compounds like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potentially useful as antihypertensive agents (Marvanová et al., 2016).
Antimicrobial Research
- Antimycobacterial Activity : Piperazine-thiosemicarbazone hybrids have been designed and shown to be potent inhibitors of Mycobacterium tuberculosis, demonstrating their value in antimicrobial research (Jallapally et al., 2014).
Mechanism of Action
Target of Action
1-(4-Chloro-6-methylpyridin-2-yl)piperazine (CMP) is a heterocyclic compound that belongs to the class of piperazine derivatives
Mode of Action
Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . As a GABA receptor agonist, piperazine may increase the activity of GABA, an inhibitory neurotransmitter, leading to hyperpolarization of the neuron and decreased neuronal excitability .
properties
IUPAC Name |
1-(4-chloro-6-methylpyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZOHBHYRUUDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCNCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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